molecular formula C11H15NO B1267931 3-(Piperidin-1-yl)phenol CAS No. 27292-50-8

3-(Piperidin-1-yl)phenol

Cat. No.: B1267931
CAS No.: 27292-50-8
M. Wt: 177.24 g/mol
InChI Key: YNLRDTBLEOQPQL-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)phenol is an organic compound with the molecular formula C11H15NO. It consists of a phenol group substituted with a piperidine ring at the meta position. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

3-(Piperidin-1-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The phenol group in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, further influencing their function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell growth, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their activity. For example, this compound can act as a competitive inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, it can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions result in changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular and physiological functions. At higher doses, this compound can induce significant changes, including toxic or adverse effects. Studies have reported threshold effects, where a certain dosage level must be reached before observable effects occur. High doses of this compound can lead to toxicity, affecting organ function and overall health of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of metabolites in cells. These changes can have downstream effects on cellular processes and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)phenol typically involves the reaction of phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenol is treated with piperidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(Piperidin-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Morpholin-4-yl)phenol: Similar structure but with a morpholine ring instead of a piperidine ring.

    3-(Pyrrolidin-1-yl)phenol: Contains a pyrrolidine ring instead of a piperidine ring.

    3-(Piperazin-1-yl)phenol: Features a piperazine ring in place of the piperidine ring.

Uniqueness

3-(Piperidin-1-yl)phenol is unique due to its specific combination of a phenol group and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-piperidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLRDTBLEOQPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282027
Record name 3-(piperidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27292-50-8
Record name 27292-50-8
Source DTP/NCI
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Record name 3-(piperidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-1-yl)phenol
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Synthesis routes and methods I

Procedure details

10.91 g (100 mmol) of 3-aminophenol was dissolved in 100 ml of toluene, and 18.5 g (220 mmol) of sodium bicarbonate and 16.0 ml (110 mmol) of 1,5-dibromopentane were added thereto, followed by refluxing the resulting mixture for 17 hours. The reaction mixture was cooled to room temperature, and 100 ml of water and 100 ml of ethyl acetate were added thereto. The water layer was separated, extracted twice with 100 ml portions of ethyl acetate, and the organic layers were combined, dried over anhydrous MgSO4, and concentrated under a reduced pressure. The concentrate was subjected to column chromatography using 20% ethyl acetate/hexane as an eluent to obtain 12.9 g (yield 73%) of 3-(piperidin-1-yl)phenol as a solid.
Quantity
10.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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18.5 g
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16 mL
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Quantity
100 mL
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Aminophenol (500 mg) was dissolved in toluene (5.0 ml), the solution was added with sodium hydrogencarbonate (846.5 mg) and 1,5-dibromopentane (686.3 μl) at room temperature, and the mixture was stirred for 16 hours under reflux by heating. The reaction mixture was cooled, and then added with distilled water and ethyl acetate for extraction, and the organic layer was dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (513 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
846.5 mg
Type
reactant
Reaction Step Two
Quantity
686.3 μL
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Reaction Step Two
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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